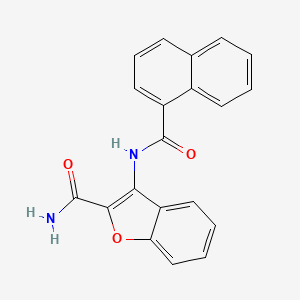

3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c21-19(23)18-17(15-9-3-4-11-16(15)25-18)22-20(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVDCOZKPAINFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Amidation Reaction: The naphthalene-1-amine is then reacted with the benzofuran-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Transamidation of the Carboxamide Group

The C2 carboxamide group undergoes transamidation under Boc-protection and aminolysis conditions, enabling modular diversification of the substituent. This reaction proceeds via a two-step, one-pot protocol:

-

Boc Protection : Treatment with Boc₂O and DMAP in acetonitrile at 60°C for 5 hours forms an intermediate N-acyl-Boc-carbamate.

-

Aminolysis : Reaction with primary or secondary amines in toluene at 60°C replaces the Boc group with the desired amine .

Example Reaction:

Key Outcomes:

-

Retention of the naphthalene-1-amido group at C3 during the process.

C–H Functionalization at the Benzofuran Core

Palladium-catalyzed C–H arylation at the C3 position of the benzofuran scaffold enables introduction of aryl/heteroaryl groups. This reaction requires:

-

Catalyst : Pd(OAc)₂ or PdCl₂.

-

Directing Group : 8-Aminoqinoline (8-AQ) for regioselectivity.

-

Conditions : Aryl iodides, DMA solvent, 100°C for 24 hours .

Reaction Scope:

| Aryl Iodide | Yield (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 85 | |

| 2-Thienyl | 78 | |

| 3-Pyridyl | 72 |

Limitations : The pre-existing naphthalene-1-amido group at C3 may sterically hinder direct C–H functionalization, necessitating prior installation of substituents during synthesis .

Hydrolysis of Amide Groups

Both the C2 carboxamide and C3 naphthalene-1-amido groups can undergo hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : 6 N KOH in methanol at 60°C cleaves amides to carboxylic acids .

-

Acidic Hydrolysis : HCl (conc.) under reflux converts amides to carboxylic acids and amines.

Example :

Applications : Hydrolysis products serve as intermediates for synthesizing derivatives with modified pharmacological profiles .

Electrophilic Aromatic Substitution (EAS)

The benzofuran and naphthalene rings undergo EAS, primarily at electron-rich positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of benzofuran.

-

Halogenation : Br₂ in CH₂Cl₂ selectively brominates the benzofuran core .

Regioselectivity :

| Reaction | Position | Conditions |

|---|---|---|

| Bromination | C5 | Br₂, CH₂Cl₂, 25°C |

| Nitration | C5 | HNO₃, H₂SO₄, 0–5°C |

Suzuki–Miyaura Cross-Coupling

If halogenated derivatives (e.g., 5-bromo-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) are synthesized, Suzuki coupling with aryl boronic acids installs diverse aryl/heteroaryl groups at C5:

Example :

Reduction of Amide Groups

Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄ reduces amides to amines:

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide can be represented by the molecular formula and has a molecular weight of approximately 287.3 g/mol. The compound is synthesized through the reaction of 1-naphthylamine with 2-benzofurancarboxylic acid. The general synthetic procedure involves:

- Reactants Preparation : Obtain 1-naphthylamine and 2-benzofurancarboxylic acid.

- Reaction Conditions : Combine the reactants under controlled temperature and pH conditions to promote amide bond formation.

- Purification : Isolate the product through crystallization or chromatography techniques to achieve high purity.

The compound's synthesis is crucial for its subsequent applications in research and industry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which warrants further investigation for potential therapeutic applications against bacterial infections.

- Anticancer Activity : The compound has been evaluated for its effects on various human cancer cell lines, showing promise in inhibiting cell growth. For instance, it has demonstrated significant inhibitory effects on cells such as MCF-7 (breast cancer) and UACC-62 (melanoma) .

- Enzyme Inhibition : Interaction studies have indicated that the compound can bind to specific enzyme active sites, potentially inhibiting their function. This mechanism is critical for developing therapeutic agents targeting various diseases .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable scaffold for developing new drugs. Its structural features allow for modifications leading to derivatives with enhanced properties. The compound's dual role as both a ligand and therapeutic agent distinguishes it from other similar compounds .

Industrial Applications

The compound also finds applications in various industrial sectors:

- Chemical Synthesis : It is utilized as a building block in synthesizing more complex organic molecules, which can lead to the development of advanced materials and pharmaceuticals.

- Material Science : Its unique properties enable its use in creating chemical sensors and other innovative materials that require specific chemical interactions .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The aromatic rings allow for π-π interactions with aromatic amino acids in proteins, while the amide linkage can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Analysis of Key Analogs

The following table summarizes structural features, molecular properties, and biological activities of 3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide and related compounds:

*Estimated based on benzofuran carboxamide core and naphthalene substituent.

Key Findings and Comparative Insights

Structural Variations and Biological Targets Target Compound vs. α7 nAChR Agonist: The α7 agonist (Boess et al., 2007) substitutes the 7-position with a 2-methoxyphenyl group and the carboxamide nitrogen with an azabicyclo[2.2.2]octane moiety. These features enhance binding to α7 nAChRs, improving memory in rodents . HDAC Inhibitors (C8 and Abexinostat): Both C8 and Abexinostat incorporate sulfamoyl or hydroxamic acid groups, critical for Zn²⁺ chelation in HDAC active sites . The target compound lacks these motifs, suggesting divergent therapeutic applications. Chlorobenzoyl and Ethoxyphenyl Derivatives: These analogs (–11) highlight the versatility of benzofuran carboxamides but lack reported mechanistic data. Their structural differences (e.g., 4-chlorobenzoyl or ethylbutanamido groups) may tune solubility or receptor selectivity.

Molecular Weight and Drug-Likeness The target compound’s higher molecular weight (~432 g/mol) compared to most analogs (314–397 g/mol) may impact bioavailability. HDAC inhibitors like Abexinostat (397 g/mol) and C8 (370 g/mol) fall within acceptable ranges for oral drugs, whereas the α7 agonist (389 g/mol) demonstrates efficacy in vivo despite its size .

However, naphthalene-1-amido incorporation may require specialized coupling reagents or protecting strategies.

Biological Activity

3-(Naphthalene-1-amido)-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include the formation of the benzofuran core followed by the introduction of the naphthalene amide moiety. The general synthetic route can be summarized as follows:

- Formation of Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Amidation : The introduction of the naphthalene amide group is performed using standard coupling techniques, such as EDC/NHS coupling.

- Final Modifications : Any additional functional groups, such as carboxamides, are introduced in the final step to yield the target compound.

Biological Activity

This compound exhibits a range of biological activities that have been explored in various studies:

Anticancer Activity

Research has shown that benzofuran derivatives possess significant antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures demonstrate potent inhibition of cell growth, often mediated through apoptosis induction and cell cycle arrest mechanisms. A study indicated that structural modifications on benzofuran derivatives significantly enhance their anticancer activity, suggesting a promising avenue for further development .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .

- Caspase Activation : Induction of apoptosis through caspase pathway activation has been noted, with significant increases in caspase-3 activity observed in treated cancer cells .

Other Biological Activities

Apart from anticancer effects, benzofuran derivatives have shown promise in other areas:

- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds in this class have demonstrated potential in reducing inflammation markers in vitro.

Case Studies

Several studies have highlighted the biological efficacy of related benzofuran compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 10h | Antiproliferative (A549 cells) | <0.01 µM | |

| BF4 | Mtb Pks13 Inhibitor | -14.82 kcal/mol | |

| 22 | Tubulin Inhibition | 37.9% at 100 nM |

These studies illustrate the promising nature of benzofuran derivatives as potential therapeutic agents.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during amidation reduce side reactions.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric hindrance minimization.

- Purification : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product (>98%) .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer :

Contradictions often arise from:

- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates (e.g., naphthalene derivatives) can skew bioassay results. Validate purity via LC-MS (≥95%) and quantify residual solvents via GC-MS .

- Assay Variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Structural Confirmation : Use ¹H/¹³C NMR to verify the absence of regioisomers (e.g., naphthalene-2-amido vs. 1-amido substitution) .

Q. Data Reconciliation :

- Cross-reference IC₅₀ values with published datasets (e.g., PubChem BioAssay) and apply statistical tools (e.g., Grubbs’ test) to identify outliers .

What advanced analytical techniques are recommended for characterizing the structural purity of this compound?

Q. Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₄N₂O₃) with <2 ppm mass error .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions (δ 7.0–8.5 ppm) and confirm amide bond geometry via NOESY .

- X-ray Crystallography : For absolute configuration determination, grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) .

Q. Purity Metrics :

- Use orthogonal methods: HPLC-UV (λ = 254 nm) and charged aerosol detection (CAD) to detect non-chromophoric impurities .

What strategies are effective in enhancing the compound’s solubility for in vitro assays?

Q. Methodological Answer :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .

- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH titration (pH 4–8) to improve aqueous solubility .

- Nanoformulation : Use lipid-based nanoparticles (e.g., liposomes) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance bioavailability .

Q. Validation :

- Measure solubility via nephelometry and validate stability over 24h using dynamic light scattering (DLS) .

How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation methods are used?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Focus on naphthalene’s hydrophobic interactions and benzofuran’s π-stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) .

Q. Experimental Validation :

- SPR/Biacore : Measure binding kinetics (kₐₙ, kₒff) to recombinant proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates by monitoring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.